

TMP269 optimal concentration determination

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Compound Focus: Tmp269

CAS No.: 1314890-29-3

Cat. No.: S548559

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TMP269 Optimal Concentrations & Key Data

The table below summarizes the effective concentrations of **TMP269** for different applications, primarily from a study on cerebral ischemia/reperfusion injury [1] [2].

Application / Assay	Model System	Optimal Concentration	Key Effects & Notes
Neuroprotection (in vivo)	Rat MCAO model	4 mg/kg (i.p.)	Largest reduction in infarct volume; optimal for upregulating acetyl-H2A and tissue kallikrein [1] [2].
Neuroprotection (in vivo)	Rat MCAO model	1, 10, 16 mg/kg (i.p.)	Reduced infarct volume, but 4 mg/kg was most effective [1].
Neuroprotection (in vitro)	Neuronal cells (OGD/R model)	1-5 μ M	Reduced cell death and oxidative stress [3].
Antiviral Activity (in vitro)	HEK-293T cells (RABV)	2.5-10 μ M	Inhibited rabies virus (RABV) replication in a dose-dependent manner [4].

Application / Assay	Model System	Optimal Concentration	Key Effects & Notes
HDAC Inhibition (Enzyme Assay)	Recombinant HDACs	Varying IC50 values	HDAC9 (23 nM), HDAC7 (43 nM), HDAC5 (97 nM), HDAC4 (157 nM). Minimal inhibition of class I HDACs (e.g., HDAC1, IC50 > 100 µM) [3].

Experimental Protocol: Determining Neuroprotective Efficacy In Vivo

Here is a detailed methodology for a key experiment that determines the optimal neuroprotective concentration of **TMP269** in a rat model of stroke, as described in the search results [1] [2].

• 1. Animal Model Preparation

- **Animals:** Use adult male Sprague-Dawley rats (e.g., 250-300 g).
- **Anesthesia:** Induce anesthesia with 10% chloral hydrate (350 mg/kg, i.p.).
- **Focal Ischemia:** Perform transient focal cerebral ischemia by introducing a silicone-tipped nylon thread into the left internal carotid artery to occlude the **Middle Cerebral Artery (MCA)**.
- **Ischemia Duration:** Maintain occlusion for **90 minutes**.
- **Reperfusion:** Withdraw the filament to allow for **reperfusion**.
- **Sham Control:** For the sham group, perform the same surgical procedure but do not insert the filament into the internal carotid artery.

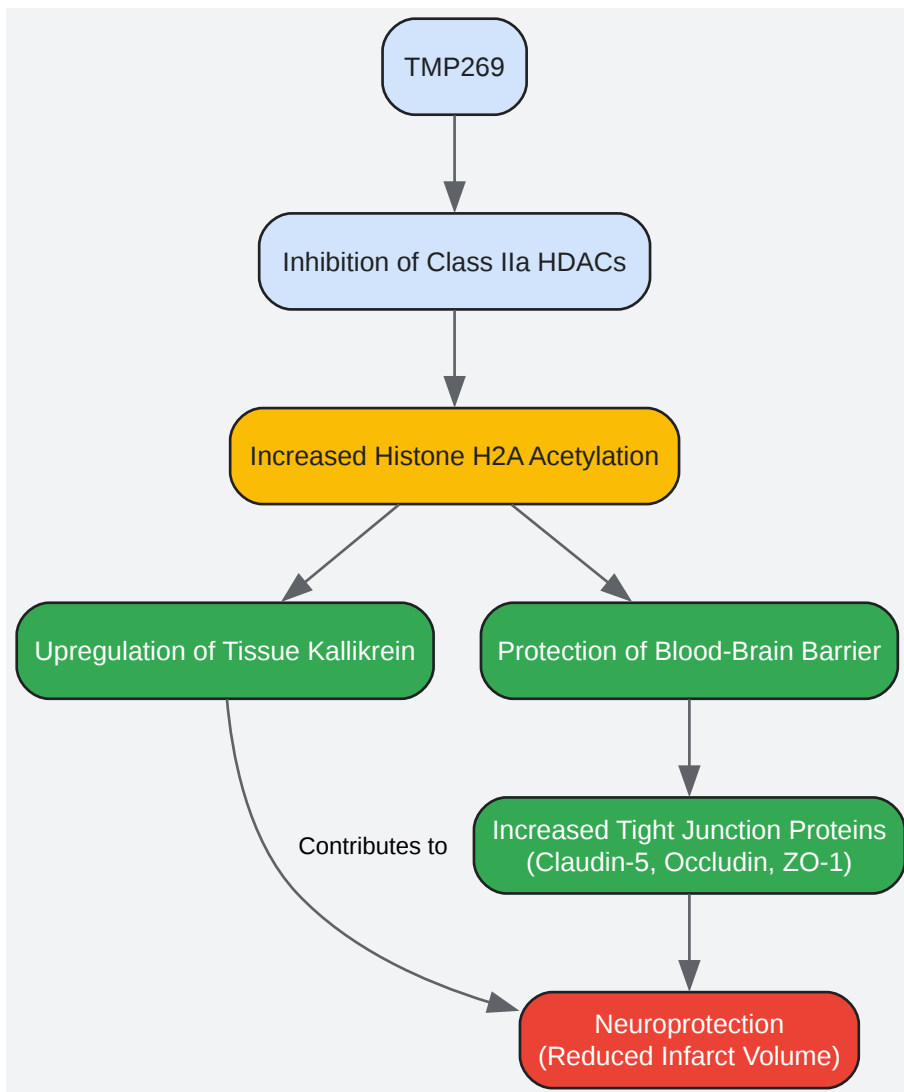
• 2. Drug Administration & Group Allocation

- **Compound:** **TMP269**.
- **Vehicle:** DMSO or other suitable solvent per the manufacturer's instructions.
- **Administration Route:** Intraperitoneal (i.p.) injection.
- **Timing:** Administer **TMP269 30 minutes before** the induction of ischemia.
- **Dosage Groups:** Randomly assign animals to groups:
 - Sham group (vehicle only, no MCAO)
 - Ischemia/Reperfusion (I/R) group (vehicle + MCAO)
 - I/R + 1 mg/kg **TMP269**
 - I/R + 4 mg/kg **TMP269**
 - I/R + 10 mg/kg **TMP269**

- I/R + 16 mg/kg **TMP269**
- **3. Outcome Measures & Analysis (24 hours post-reperfusion)**
 - **Infarct Volume Measurement:**
 - **Method: 2,3,5-Triphenyltetrazolium chloride (TTC) staining.**
 - **Procedure:** Remove brains, section them coronally, and incubate slices in TTC solution. Viable tissue stains red, while the infarcted area remains pale. Quantify the infarct volume using image analysis software.
 - **Blood-Brain Barrier (BBB) Integrity:**
 - **Method: Evans Blue staining.**
 - **Procedure:** Intravenously administer Evans Blue dye. After circulation, perfuse the animal with saline to remove intravascular dye. Extract the brain and visualize the extravasation of Evans blue, which produces red fluorescence under green light, indicating BBB leakage.
 - **Molecular Mechanism Analysis:**
 - **Western Blot:** Isolate protein from the ipsilateral cortex. Use antibodies to detect levels of **acetylated Histone 2A (H2A)**, **tight junction proteins (ZO-1, Occludin, Claudin-5)**, and **tissue kallikrein**.
 - **Immunohistochemistry:** Confirm the cellular localization and levels of these proteins in brain sections.

TMP269 Neuroprotective Signaling Pathway

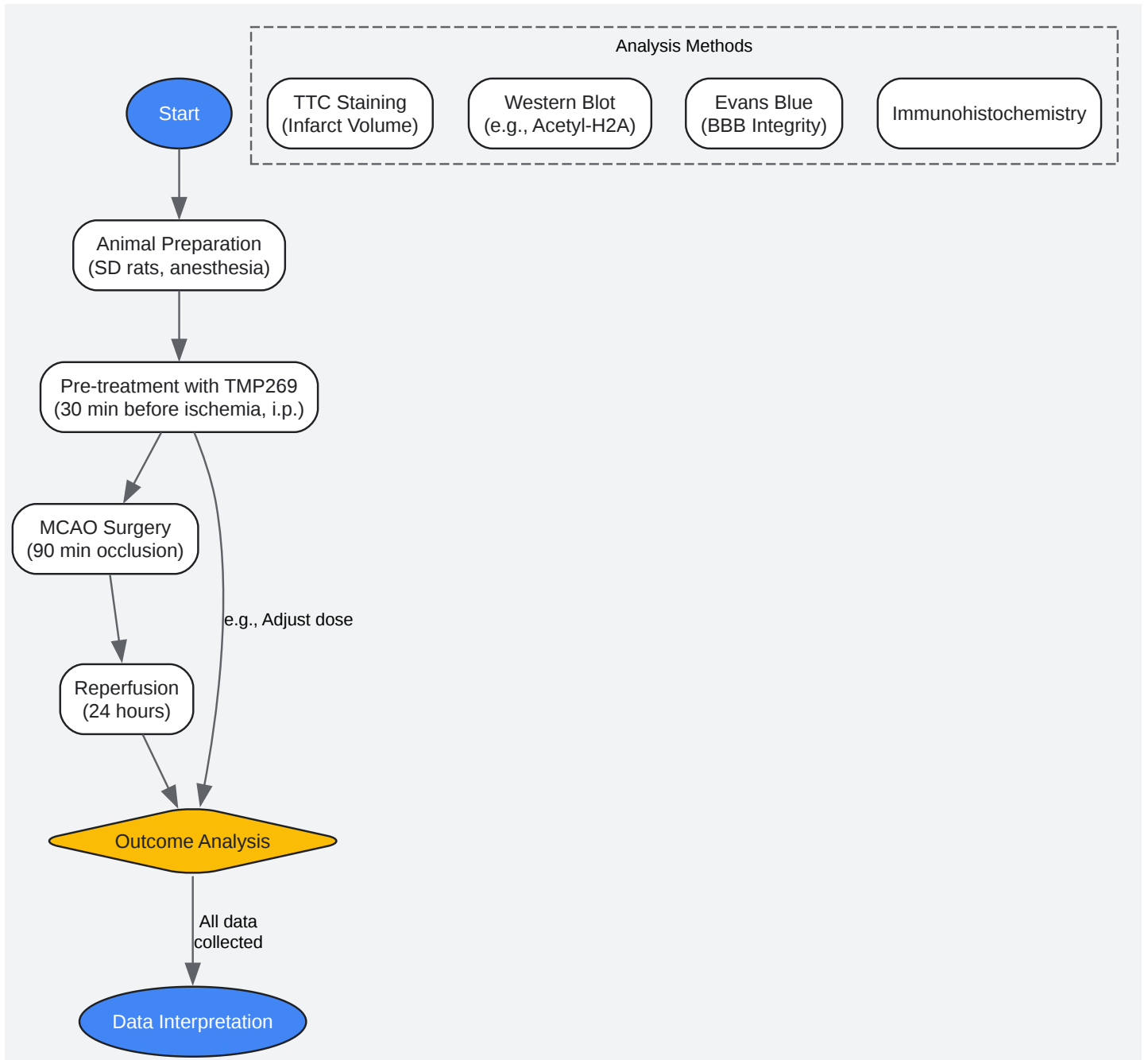
The following diagram illustrates the primary neuroprotective mechanism of **TMP269** as identified in cerebral ischemia/reperfusion models [1].



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Experimental Workflow for In Vivo Neuroprotection Study

This workflow outlines the key steps and decision points for conducting the in vivo experiment described in the protocol above [1].



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Important Considerations for Your Research

Please note that the information presented is based primarily on a single, pre-clinical study focused on neurological applications [1]. To build a full technical support center, you would need to consult additional resources for the following:

- **Comprehensive FAQs:** The search results lack common troubleshooting questions from users, such as issues with **TMP269** solubility, stability, or off-target effects.
- **Broader Application Protocols:** Detailed protocols for other key areas like cancer research or antiviral assays were not fully detailed in the results I obtained [4] [3].

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References

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